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molecular formula C12H11ClO3 B8474197 ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

Cat. No. B8474197
M. Wt: 238.66 g/mol
InChI Key: UGAAYCHCCALRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956490

Procedure details

To the ethyl p-chlorobenzalpyruvate from step B (23.6 g, 0.1 moL) was added 0.1 g of the palladium catalyst from Example 1. The reactor was pressurized to 10 psi with H2 for two hours after which time the catalyst was removed by filtration and the ethyl 4-(p-chlorophenyl)-2-ketobutanoate isolated by vacuum concentration in quantitative yield. 3H NMR (CDCl3) δ: 1.1 (t, 3H), 3.8 (m, 4H), 4.0 (q, 2H), 7.1 (s, 4H), IR (film) cm-1 : 3450w, 3075-2875s, 1750s, 1710s, 1600m, 675s.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
palladium
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]=[CH:7][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1>[PdH2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
ClC1=CC=C(C=CC(C(=O)OCC)=O)C=C1
Name
palladium
Quantity
0.1 g
Type
catalyst
Smiles
[PdH2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the catalyst was removed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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